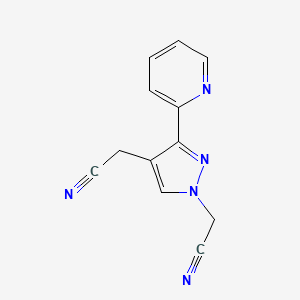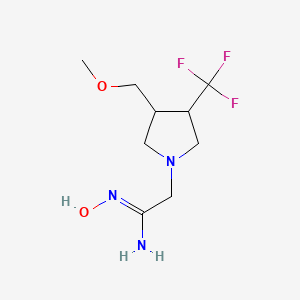
(Z)-N'-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This method is efficient and can be carried out under mild conditions without the use of metals.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and microchannel reactors can enhance the efficiency and yield of the synthesis process. These reactors allow for better control over reaction conditions and can be operated under visible light conditions .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways .
Medicine
In medicine, (Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents. Examples include pyrrolidin-2-ones and 3-iodopyrroles, which share structural similarities with (Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide .
Uniqueness
What sets (Z)-N’-hydroxy-2-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide apart is its unique combination of methoxymethyl and trifluoromethyl groups on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16F3N3O2 |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
N'-hydroxy-2-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H16F3N3O2/c1-17-5-6-2-15(4-8(13)14-16)3-7(6)9(10,11)12/h6-7,16H,2-5H2,1H3,(H2,13,14) |
InChI Key |
YUJXVBYCWIJYSK-UHFFFAOYSA-N |
Isomeric SMILES |
COCC1CN(CC1C(F)(F)F)C/C(=N/O)/N |
Canonical SMILES |
COCC1CN(CC1C(F)(F)F)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


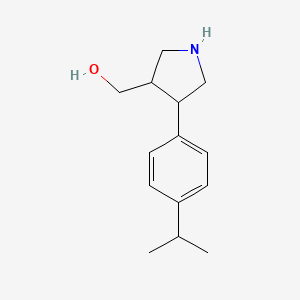
![5-[2-ethoxy-5-[(3R,5S)-3,4,5-trimethylpiperazine-1-carbothioyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B13426808.png)
![6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13426814.png)



![2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13426843.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13426868.png)

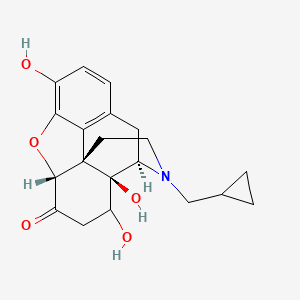
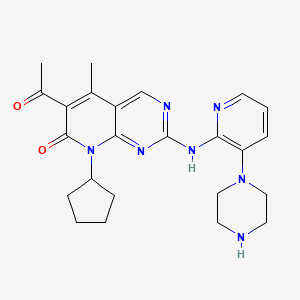
![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)
